Simvastatin Hydroxy Acid Methyl Ester
Overview
Description
Simvastatin Hydroxy Acid Methyl Ester is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is part of the statin class of medications, which are primarily used to manage and reduce cholesterol levels in the body. This compound is known for its role in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol .
Mechanism of Action
Target of Action
Simvastatin Hydroxy Acid Methyl Ester primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, Simvastatin effectively reduces the synthesis of cholesterol .
Mode of Action
Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a critical intermediary in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL (low-density lipoprotein) receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, thereby reducing the level of LDL cholesterol in the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by Simvastatin is the mevalonate pathway . This pathway is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Simvastatin disrupts this pathway, leading to reduced production of these lipid compounds .
Pharmacokinetics
Simvastatin is well absorbed from the gastrointestinal tract but is highly extracted by the liver, the primary site of action . Only about 7% of the orally administered dose reaches the general circulation intact . Simvastatin is metabolized by the cytochrome P450 system, specifically the CYP3A4 isoenzyme . This metabolism results in several metabolites, which remain largely within the liver and intestines via biliary excretion . Some gastrointestinal reabsorption of these metabolites may occur .
Result of Action
The primary result of Simvastatin’s action is a significant reduction in LDL cholesterol levels in the bloodstream . This reduction in LDL cholesterol is associated with a decreased risk of cardiovascular events, including myocardial infarction and stroke . In addition to its lipid-lowering effect, Simvastatin has been documented to offer impressive vasorelaxant activity .
Action Environment
The action of Simvastatin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme can affect the metabolism and efficacy of Simvastatin . Additionally, the gut microbiota and bile acids can also influence the bioavailability and efficacy of Simvastatin . Therefore, the patient’s overall health status, diet, and concurrent medications can all impact the action, efficacy, and stability of Simvastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Simvastatin Hydroxy Acid Methyl Ester is synthesized from Simvastatin through a series of chemical reactions. The primary synthetic route involves the hydrolysis of the lactone ring in Simvastatin to form Simvastatin Hydroxy Acid, followed by esterification to produce the methyl ester derivative . The reaction conditions typically involve acidic or basic hydrolysis followed by esterification using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The key steps include the hydrolysis of Simvastatin, purification of the hydroxy acid intermediate, and subsequent esterification .
Chemical Reactions Analysis
Types of Reactions
Simvastatin Hydroxy Acid Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted esters .
Scientific Research Applications
Simvastatin Hydroxy Acid Methyl Ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Lovastatin Hydroxy Acid Methyl Ester
- Atorvastatin Hydroxy Acid Methyl Ester
- Pravastatin Hydroxy Acid Methyl Ester
- Rosuvastatin Hydroxy Acid Methyl Ester
Uniqueness
Simvastatin Hydroxy Acid Methyl Ester is unique due to its specific molecular structure, which allows it to effectively inhibit hydroxymethylglutaryl-coenzyme A reductase. Compared to other similar compounds, it has a distinct pharmacokinetic profile and a specific set of interactions with the enzyme, making it a valuable compound in the treatment of hypercholesterolemia .
Properties
IUPAC Name |
methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXHKJGHXLLPK-RVTXAWHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453246 | |
Record name | Simvastatin Hydroxy Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145576-26-7 | |
Record name | Simvastatin Hydroxy Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.